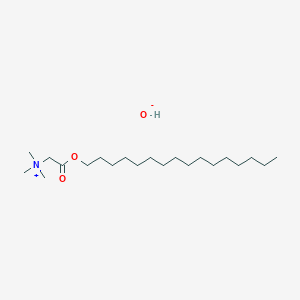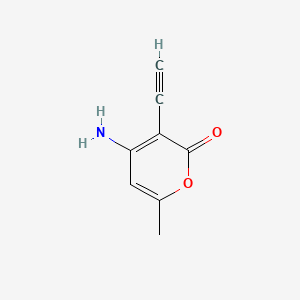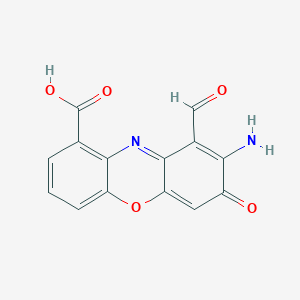
3-Cyclohexen-1-one, 5-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexen-1-one, 5-acetyl- is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by a cyclohexene ring with a ketone group at the first position and an acetyl group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-one, 5-acetyl- can be achieved through several methods. One common method involves the condensation of 3-phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one derivatives with acetyl acetone . This reaction can be carried out using conventional or microwave-assisted methods. The products are typically characterized by various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, 2D-NMR, MS, and elemental analysis .
Industrial Production Methods
Industrial production of cyclohexenones, including 3-Cyclohexen-1-one, 5-acetyl-, often involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts . Other methods include the Birch reduction of anisole followed by acid hydrolysis or the α-bromination of cyclohexanone followed by treatment with base .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexen-1-one, 5-acetyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Cyclohexen-1-one, 5-acetyl- include:
Oxidizing agents: Hydrogen peroxide, vanadium catalysts.
Reducing agents: Sodium borohydride.
Nucleophiles: Organocopper reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions typically produce alcohols.
Applications De Recherche Scientifique
3-Cyclohexen-1-one, 5-acetyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexen-1-one, 5-acetyl- involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The compound’s reactivity is largely due to the presence of the conjugated enone system, which makes it susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclohexen-1-one, 5-acetyl- include:
Cyclohex-2-en-1-one: Another cyclohexenone with a ketone group at the second position.
2-Acetyl-2-cyclohexen-1-one: A compound with an acetyl group at the second position.
5-Phenyl-3-(10H-phenothiazinyl)-Δ2-cyclohexen-1-one: A derivative with a phenyl and phenothiazinyl group.
Uniqueness
The uniqueness of 3-Cyclohexen-1-one, 5-acetyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetyl group at the fifth position and the conjugated enone system make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
5-acetylcyclohex-3-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-3,7H,4-5H2,1H3 |
Clé InChI |
LXSXWJQKQOYIBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(=O)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)






